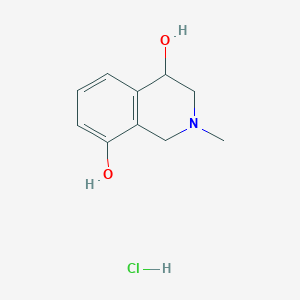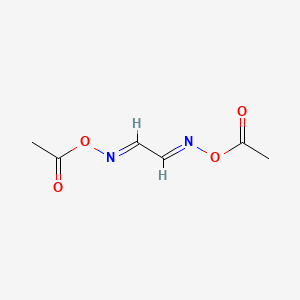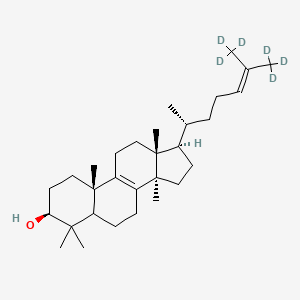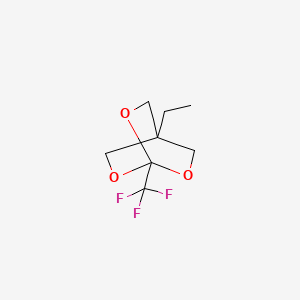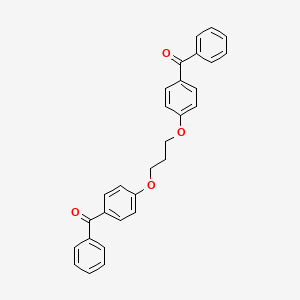
1,3-Bis(4-benzoylphenoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-benzoylphenoxy)propane is an organic compound with the molecular formula C29H24O4 and a molecular weight of 436.49846 g/mol . This compound is characterized by the presence of two benzoylphenoxy groups attached to a propane backbone. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
1,3-Bis(4-benzoylphenoxy)propane can be synthesized from 4-hydroxybenzophenone, a metabolite of benzophenone . The synthetic route involves the reaction of 4-hydroxybenzophenone with 1,3-dibromopropane in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product .
Analyse Des Réactions Chimiques
1,3-Bis(4-benzoylphenoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
1,3-Bis(4-benzoylphenoxy)propane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-benzoylphenoxy)propane involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may target bacterial cell division proteins, disrupting their function and inhibiting bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
1,3-Bis(4-benzoylphenoxy)propane can be compared with other similar compounds, such as:
1,3-Bis(4-carboxyphenoxy)propane: This compound is used as a building block for polyanhydrides and has applications in drug delivery systems.
1,3-Bis(diphenylphosphino)propane: Commonly used in coordination chemistry and homogeneous catalysis, particularly in palladium chemistry.
1,3-Bis(dimethylamino)-2-propanol: Utilized in various organic synthesis reactions and as a reagent in chemical research.
This compound stands out due to its unique structural properties, which make it suitable for a wide range of applications in different scientific fields.
Propriétés
Formule moléculaire |
C29H24O4 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
[4-[3-(4-benzoylphenoxy)propoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H24O4/c30-28(22-8-3-1-4-9-22)24-12-16-26(17-13-24)32-20-7-21-33-27-18-14-25(15-19-27)29(31)23-10-5-2-6-11-23/h1-6,8-19H,7,20-21H2 |
Clé InChI |
CHFLWNIERABBFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


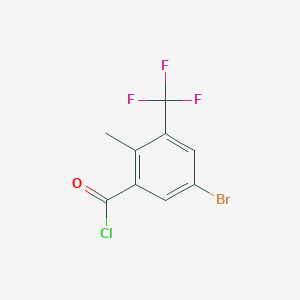

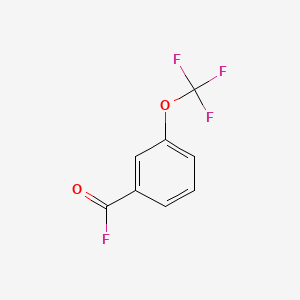
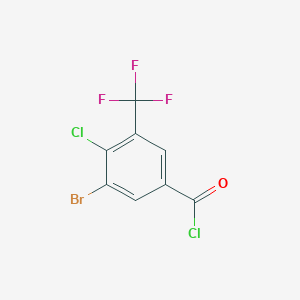
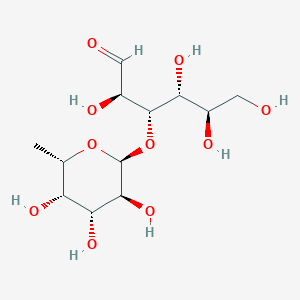
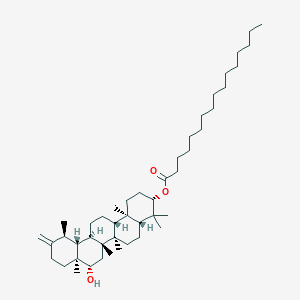
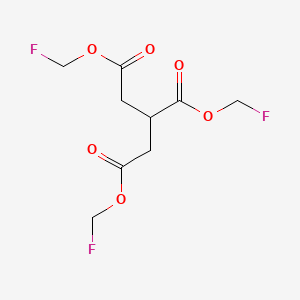
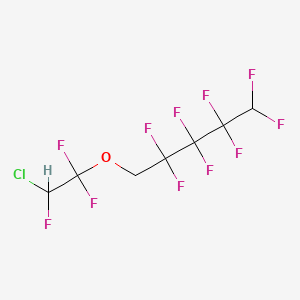
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
